molecular formula C14H11N5OS B2382594 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide CAS No. 2415631-57-9

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2382594
CAS RN: 2415631-57-9
M. Wt: 297.34
InChI Key: MIDBNEGRIOTYLB-UHFFFAOYSA-N
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Description

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in various fields.

Mechanism Of Action

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine. This leads to an increase in dopamine levels in the brain, which can have both beneficial and detrimental effects.
Biochemical and Physiological Effects
6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease. However, it can also cause neurotoxicity and cell death in certain brain regions.

Advantages And Limitations For Lab Experiments

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of MAO, which allows for precise control over the biochemical and physiological effects. However, it can also be toxic in high doses, which limits its use in certain experiments.

Future Directions

There are several potential future directions for research on 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide. One area of interest is in developing new drugs that target the same pathways as 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide, but with fewer side effects. Another area of interest is in studying the long-term effects of 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exposure on brain function and behavior. Additionally, 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide could be used as a tool to study the role of dopamine in various physiological processes.

Synthesis Methods

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide can be synthesized using a multistep process involving the reaction of various reagents. One method involves the reaction of 2-chloropyrazine with 2-aminopyridine to produce 2-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine. This is then reacted with methyl isocyanate to produce 6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide.

Scientific Research Applications

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has been widely used in scientific research due to its ability to selectively target and inhibit certain enzymes and proteins. It has been used in studies of Parkinson's disease, cancer, and other diseases.

properties

IUPAC Name

6-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c1-9-6-15-7-11(17-9)13(20)19-14-18-12(8-21-14)10-4-2-3-5-16-10/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDBNEGRIOTYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazine-2-carboxamide

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